molecular formula C18H19N5O3S B10954611 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10954611
M. Wt: 385.4 g/mol
InChI Key: QXJLOJNVFBGZBY-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a nitro group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps, including the formation of the thiazole and pyrazole rings. The process often starts with the preparation of the thiazole ring through a cyclization reaction involving a suitable precursor. The pyrazole ring is then introduced through a subsequent reaction, followed by the attachment of the nitro group and the propanamide moiety. The reaction conditions usually involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C18H19N5O3S/c1-11-4-5-14(8-12(11)2)17-13(3)27-18(21-17)20-16(24)6-7-22-10-15(9-19-22)23(25)26/h4-5,8-10H,6-7H2,1-3H3,(H,20,21,24)

InChI Key

QXJLOJNVFBGZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)CCN3C=C(C=N3)[N+](=O)[O-])C)C

Origin of Product

United States

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